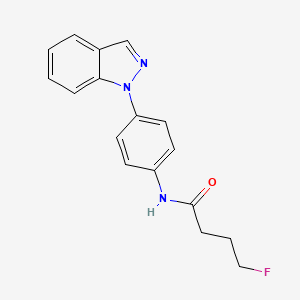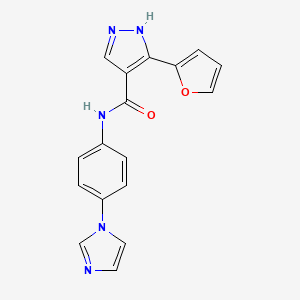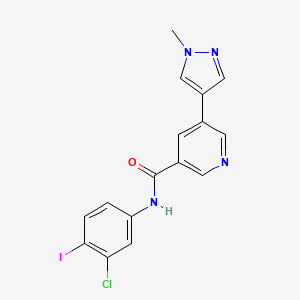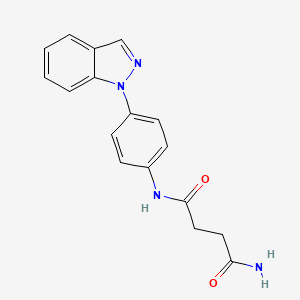
N-(4-indazol-1-ylphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-indazol-1-ylphenyl)hexanamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as diabetes and obesity. However, it was later found to have potential applications in various fields, including sports medicine, cancer research, and neuroscience.
Mecanismo De Acción
N-(4-indazol-1-ylphenyl)hexanamide works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, improved glucose metabolism, and enhanced mitochondrial biogenesis. This results in improved endurance and lipid metabolism in sports medicine, inhibition of cancer cell growth in cancer research, and improved cognitive function in neuroscience.
Biochemical and Physiological Effects:
N-(4-indazol-1-ylphenyl)hexanamide has been shown to have various biochemical and physiological effects. In sports medicine, it improves endurance by increasing fatty acid oxidation and improving glucose metabolism. It also improves lipid metabolism by increasing HDL cholesterol and decreasing LDL cholesterol. In cancer research, it inhibits cancer cell growth by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it improves cognitive function and memory by increasing mitochondrial biogenesis and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-indazol-1-ylphenyl)hexanamide has several advantages and limitations for lab experiments. Its selective activation of PPARδ makes it a useful tool for studying the role of PPARδ in various biological processes. However, its potential performance-enhancing effects in sports medicine and its potential toxicity in high doses limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-indazol-1-ylphenyl)hexanamide. In sports medicine, further studies are needed to determine its long-term effects on endurance and lipid metabolism. In cancer research, it has potential as a therapeutic agent for various types of cancer, and further studies are needed to determine its efficacy and safety. In neuroscience, it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further studies are needed to determine its effectiveness in these conditions.
In conclusion, N-(4-indazol-1-ylphenyl)hexanamide is a chemical compound with potential applications in various fields. Its selective activation of PPARδ makes it a useful tool for studying biological processes, and its potential applications in sports medicine, cancer research, and neuroscience make it an exciting area of research. However, further studies are needed to determine its long-term effects and safety in various applications.
Métodos De Síntesis
The synthesis of N-(4-indazol-1-ylphenyl)hexanamide involves the reaction between 4-bromo-1-butanol and 4-(p-toluenesulfonyl)phenylhydrazine to form 4-(4-(p-toluenesulfonyl)phenyl)butan-1-ol. This intermediate is then reacted with hexanoyl chloride in the presence of triethylamine to form N-(4-(p-toluenesulfonyl)phenyl)hexanamide. Finally, the p-toluenesulfonyl group is removed using sodium hydroxide to obtain N-(4-indazol-1-ylphenyl)hexanamide.
Aplicaciones Científicas De Investigación
N-(4-indazol-1-ylphenyl)hexanamide has been extensively studied for its potential applications in various fields. In sports medicine, it has been found to enhance endurance and improve lipid metabolism, making it a potential performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer cells. In neuroscience, it has been found to improve cognitive function and memory.
Propiedades
IUPAC Name |
N-(4-indazol-1-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-3-4-9-19(23)21-16-10-12-17(13-11-16)22-18-8-6-5-7-15(18)14-20-22/h5-8,10-14H,2-4,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNSHUWRLHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-indazol-1-ylphenyl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)


![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)